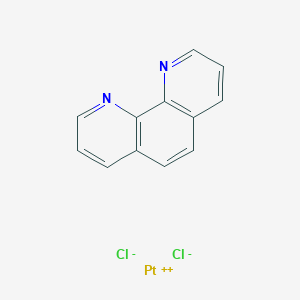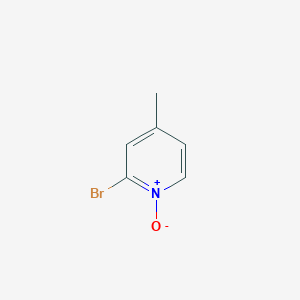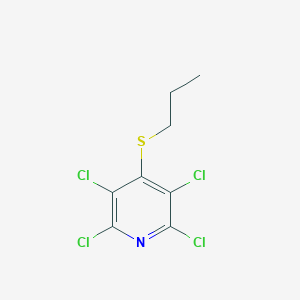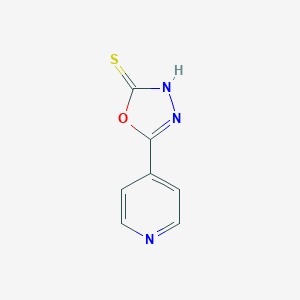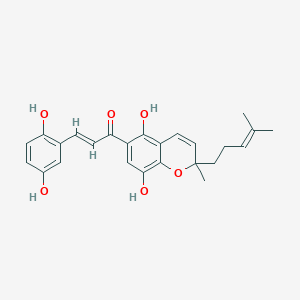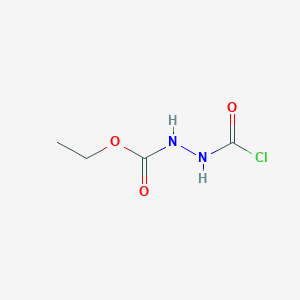
Carbamothioic acid, phenyl-, S-phenyl ester (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamothioic acid, phenyl-, S-phenyl ester (9CI), also known as phenyl isothiocyanate or PITC, is a colorless to light yellow liquid with a pungent odor. It is widely used in scientific research for its ability to modify proteins and peptides. PITC is a potent reagent that can be used to covalently attach to the amino group of proteins and peptides, thereby altering their properties and function. The purpose of
作用機序
The mechanism of action of PITC involves the covalent attachment of the isothiocyanate group to the amino group of proteins and peptides. This reaction forms a thiourea linkage, which alters the properties and function of the protein or peptide. The modification of the protein or peptide can lead to changes in its solubility, stability, and activity.
生化学的および生理学的効果
The biochemical and physiological effects of PITC depend on the protein or peptide that is being modified. PITC can alter the function of enzymes, receptors, and other proteins by modifying their active sites. It can also affect the solubility and stability of proteins, which can impact their activity and function. The physiological effects of PITC are largely unknown, as it is primarily used in vitro.
実験室実験の利点と制限
One advantage of using PITC in lab experiments is its high reactivity and specificity for the amino group of proteins and peptides. This allows for precise modification of target proteins and peptides. Additionally, PITC is relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are also limitations to using PITC. One limitation is its potential toxicity, which can impact the viability and function of cells. Additionally, PITC can modify multiple amino groups on a protein or peptide, which can complicate data interpretation.
将来の方向性
There are several future directions for the use of PITC in scientific research. One area of interest is the development of PITC-based probes for the detection of specific proteins and peptides in complex biological samples. Another area of interest is the use of PITC in the modification of proteins and peptides for therapeutic purposes. Additionally, the development of PITC-based methods for the analysis of protein-protein interactions is an active area of research.
合成法
The synthesis of PITC involves the reaction of aniline with carbon disulfide and chlorine gas. This reaction produces Carbamothioic acid, phenyl-, S-phenyl ester (9CI) isothiocyanate, which is then purified by distillation. The yield of this reaction is typically high, and the purity of the product can be further improved by recrystallization.
科学的研究の応用
PITC is widely used in scientific research for its ability to modify proteins and peptides. It can be used to label proteins and peptides with fluorescent or chromogenic dyes, which allows for their detection and quantification. PITC can also be used to crosslink proteins and peptides, which can help to identify protein-protein interactions. Additionally, PITC can be used to modify the properties of proteins and peptides, such as their solubility and stability.
特性
CAS番号 |
4910-32-1 |
|---|---|
製品名 |
Carbamothioic acid, phenyl-, S-phenyl ester (9CI) |
分子式 |
C13H11NOS |
分子量 |
229.3 g/mol |
IUPAC名 |
S-phenyl N-phenylcarbamothioate |
InChI |
InChI=1S/C13H11NOS/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,14,15) |
InChIキー |
UYPBGBOVAQEVJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)SC2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)NC(=O)SC2=CC=CC=C2 |
その他のCAS番号 |
4910-32-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




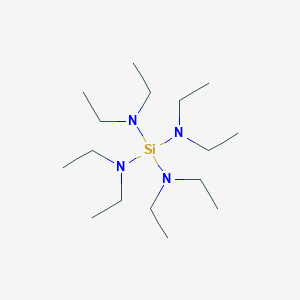
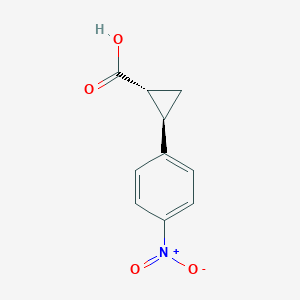
![(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate](/img/structure/B98696.png)

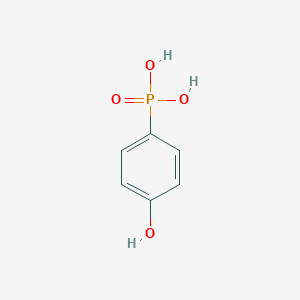
![1H-naphtho[2,1-b]thiete 2,2-dioxide](/img/structure/B98702.png)
